1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one 1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0816025
InChI: InChI=1S/C23H22N2O5S2/c1-15-9-11-21(17(3)13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-12-10-16(2)14-18(22)4/h5-14H,1-4H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C
Molecular Formula: C23H22N2O5S2
Molecular Weight: 470.6 g/mol

1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC0816025

Molecular Formula: C23H22N2O5S2

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-bis[(2,4-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C23H22N2O5S2
Molecular Weight 470.6 g/mol
IUPAC Name 1,3-bis[(2,4-dimethylphenyl)sulfonyl]benzimidazol-2-one
Standard InChI InChI=1S/C23H22N2O5S2/c1-15-9-11-21(17(3)13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-12-10-16(2)14-18(22)4/h5-14H,1-4H3
Standard InChI Key UZZJDVAEDKVRFH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator